MA-2029

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MA-2029 has several scientific research applications, including:

Gastrointestinal Disorders: It is used to study and potentially treat gastrointestinal disorders associated with disturbed gastrointestinal motility

Irritable Bowel Syndrome: It has shown promise in preclinical studies for the treatment of irritable bowel syndrome.

Cardiovascular Safety: Research has been conducted to assess its cardiovascular safety profile, indicating lower cardiovascular risk compared to other similar drugs.

Wirkmechanismus

MA-2029 exerts its effects by selectively and competitively binding to motilin receptors, thereby inhibiting motilin-induced intestinal contractions and visceral pain . The molecular targets involved are the motilin receptors, and the pathways include the inhibition of motilin receptor activity, leading to reduced gastrointestinal motility .

Biochemische Analyse

Biochemical Properties

MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that this compound competes with motilin, the natural ligand, for binding to the receptor .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .

Molecular Mechanism

The mechanism of action of this compound involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be dose-dependent and time-dependent

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 3 mg/kg, this compound has been shown to significantly inhibit abdominal muscle contractions

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .

Vorbereitungsmethoden

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Analyse Chemischer Reaktionen

MA-2029 undergoes various chemical reactions, including:

Competitive Inhibition: It competitively inhibits motilin-induced contractions in isolated rabbit duodenal longitudinal muscle strips

Binding Inhibition: It concentration-dependently inhibits the binding of [125I]motilin to motilin receptors in rabbit colon smooth muscle tissue and HEK 293 cells expressing human motilin receptors

Common reagents and conditions used in these reactions include motilin, acetylcholine, and substance P. The major products formed from these reactions are the inhibited motilin receptor complexes .

Vergleich Mit ähnlichen Verbindungen

MA-2029 is unique in its high selectivity and competitive inhibition of motilin receptors compared to other similar compounds. Some similar compounds include:

Cisapride: An effective drug for irritable bowel syndrome but with higher cardiovascular risk.

Erythromycin: Another motilin receptor agonist but with broader receptor activity and less selectivity

This compound stands out due to its lower cardiovascular risk and higher selectivity for motilin receptors .

Eigenschaften

IUPAC Name |

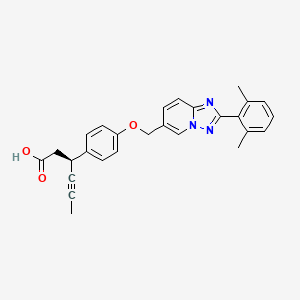

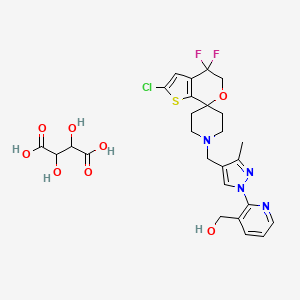

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of this compound is intertwined with ghrelin, another gastrointestinal hormone. While this compound blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently this compound) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: this compound demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, this compound's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of this compound is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for this compound, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of this compound, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

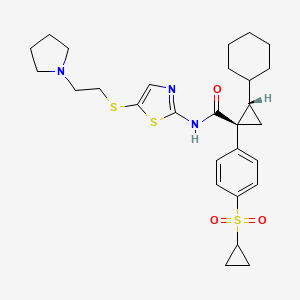

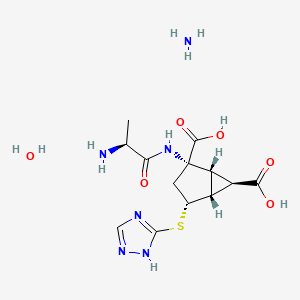

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)

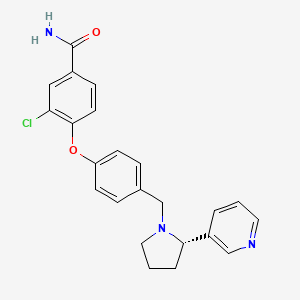

![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)

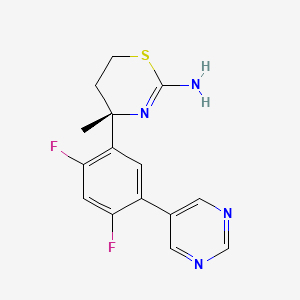

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

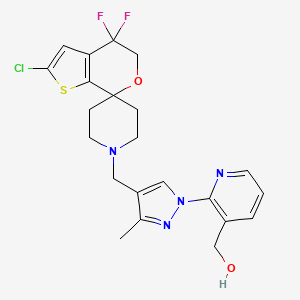

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)